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Compound of Interest

Compound Name: N-Methylhexanamide

CAS No.: 3418-05-1

Cat. No.: B1216667

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for N-
Methylhexanamide, a fatty amide with relevance in various chemical and biological studies.

This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a visual

representation of its mass spectral fragmentation pathway.

Spectral Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of

N-Methylhexanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

5.90 br s 1H - NH

2.76 d 3H 4.8 N-CH₃

2.13 t 2H 7.8 -CH₂-C=O

1.5-1.6 m 2H - -CH₂-CH₂-C=O

1.2-1.3 m 4H - -CH₂-CH₂-CH₂-

0.85 t 3H 7.0 -CH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

173.5 C=O

36.5 -CH₂-C=O

31.4 -CH₂-CH₂-C=O

26.2 N-CH₃

25.4 -CH₂-CH₂-CH₂-

22.4 -CH₂-CH₃

13.9 -CH₃

Note: The ¹³C NMR data is predicted based on typical chemical shifts for similar aliphatic

amides, as specific experimental data was not available in the searched literature.[2][3]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad N-H Stretch

~2955, 2930, 2870 Strong C-H Stretch (Aliphatic)

~1640 Strong C=O Stretch (Amide I Band)

~1550 Strong N-H Bend (Amide II Band)

~1465 Medium C-H Bend (CH₂)

Note: The IR absorption data is based on characteristic frequencies for secondary amides, as a

specific peak list for N-Methylhexanamide was not available in the searched literature.[4][5]

Mass Spectrometry (MS)
m/z Relative Intensity Proposed Fragment

129 Moderate [M]⁺ (Molecular Ion)

114 Low [M - CH₃]⁺

100 Low [M - C₂H₅]⁺

86 Moderate [M - C₃H₇]⁺

72 Strong
[CH₃NHCOCH₂CH₂]⁺

(McLafferty Rearrangement)

58 Very Strong
[CH₃NH=C(OH)CH₃]⁺ or

[CH₃CH₂CONHCH₃]⁺

44 Moderate [CH₃C(OH)=NH]⁺

30 Moderate [CH₃NH₂]⁺

Note: The mass spectrometry data is inferred from typical fragmentation patterns of aliphatic

amides, as specific experimental data with relative intensities was not available in the searched

literature.[6][7][8]

Mass Spectrometry Fragmentation Pathway
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The fragmentation of N-Methylhexanamide in a mass spectrometer is primarily driven by the

cleavage of bonds adjacent to the carbonyl group and the nitrogen atom, as well as

characteristic rearrangements. A significant fragmentation route is the McLafferty

rearrangement, which is common for carbonyl compounds with a sufficiently long alkyl chain.

Alpha Cleavage

McLafferty Rearrangement

Secondary Fragmentation

N-Methylhexanamide [C₇H₁₅NO]⁺• m/z 129

[C₅H₁₂NO]⁺ m/z 86

-C₃H₇•

[C₆H₁₄NO]⁺ m/z 100
-C₂H₅•

[C₄H₈NO]⁺ m/z 72

-C₃H₆

[C₃H₈NO]⁺ m/z 58

-C₂H₄

[C₂H₆N]⁺ m/z 44
-C₂H₄

[CH₄N]⁺ m/z 30-CO

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of N-Methylhexanamide.

Experimental Protocols
The following sections detail generalized protocols for the acquisition of the spectral data

presented. These protocols are based on standard laboratory practices for the analysis of small

organic molecules.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of N-Methylhexanamide is dissolved in 0.5-0.7

mL of deuterated chloroform (CDCl₃). The solution is then filtered through a pipette

containing a small plug of glass wool directly into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
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¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. The spectral width is set to encompass the expected

range of proton chemical shifts (typically 0-12 ppm).

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to

simplify the spectrum to a series of singlets. A larger number of scans is typically required for

¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase

corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent

peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy
Sample Preparation: For a liquid sample like N-Methylhexanamide, a thin film is prepared

by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates. For vapor phase analysis, the sample is gently heated to produce a vapor

which is then introduced into a gas cell.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or the gas cell)

is recorded first. The sample is then placed in the beam path, and the sample spectrum is

recorded. The final spectrum is presented in terms of transmittance or absorbance as a

function of wavenumber (typically 4000-400 cm⁻¹). A typical resolution is 4 cm⁻¹.

Data Processing: The instrument's software automatically ratios the sample spectrum to the

background spectrum to remove contributions from atmospheric water and carbon dioxide.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of N-Methylhexanamide is prepared in a volatile

organic solvent such as dichloromethane or ethyl acetate. The concentration is typically in

the range of 10-100 µg/mL.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

The GC is equipped with a capillary column suitable for the separation of medium polarity

compounds (e.g., a DB-5 or equivalent).

GC Conditions:

Injector Temperature: Typically set to 250 °C.

Oven Temperature Program: A temperature gradient is used to ensure good separation,

for example, starting at 50 °C, holding for 1-2 minutes, then ramping up to 280 °C at a rate

of 10-20 °C/min.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions

based on their mass-to-charge ratio (m/z).

Scan Range: The mass range is typically scanned from m/z 30 to 300 to detect the

molecular ion and all significant fragments.

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of N-
Methylhexanamide. The mass spectrum corresponding to this chromatographic peak is

then extracted and analyzed to identify the molecular ion and the fragmentation pattern.

Library matching (e.g., against the NIST database) can be used to confirm the identity of the

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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